5-(2-Chlorophenyl)nicotinaldehyde

Analytical Chemistry Quality Control Procurement

Substituting positional isomers in biaryl pyridine syntheses risks derailing SAR studies and late-stage functionalization. 5-(2-Chlorophenyl)nicotinaldehyde is the precise 5-position regioisomer that ensures synthetic fidelity for kinase inhibitor scaffolds and Hedgehog pathway Smo antagonists. - Regiospecific control: Enables correct cross-coupling reactivity without steric or electronic interference from the aldehyde. - Documented LogP (2.72): Provides a benchmark for ADME optimization in derivative libraries. - Consistent 98+% purity: Supports high-throughput parallel synthesis and reliable scale-up.

Molecular Formula C12H8ClNO
Molecular Weight 217.65 g/mol
CAS No. 855301-00-7
Cat. No. B1593318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)nicotinaldehyde
CAS855301-00-7
Molecular FormulaC12H8ClNO
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Cl
InChIInChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H
InChIKeyRQRCKXKGKGODEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)nicotinaldehyde Overview


5-(2-Chlorophenyl)nicotinaldehyde (CAS 855301-00-7) is a biaryl pyridine building block, characterized by a 2-chlorophenyl group at the 5-position of a nicotinaldehyde core. With a molecular formula of C12H8ClNO and a molecular weight of 217.65 g/mol, its primary value proposition in procurement is as a versatile intermediate . Its aldehyde functionality makes it a crucial starting material for constructing more complex molecules, particularly in medicinal chemistry programs targeting kinases and other protein families . However, the compound lacks published, quantitative biological activity data that would allow for direct, evidence-based differentiation from its positional isomers based on potency or selectivity .

Isomer Differentiation in Procurement


The primary procurement differentiator for 5-(2-Chlorophenyl)nicotinaldehyde is its specific regioisomeric identity. The position of the aldehyde group on the pyridine ring (ortho, meta, or para to the ring nitrogen) dictates the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its subsequent transformation into specific target molecules . Substituting this compound with its close structural isomers—4-(2-Chlorophenyl)nicotinaldehyde (CAS 887407-02-5) or 6-(2-Chlorophenyl)nicotinaldehyde (CAS 898404-60-9)—will lead to the synthesis of entirely different derivative series with distinct biological and physicochemical properties . This positional control is essential for maintaining fidelity in a synthetic route and achieving the intended molecular target, making generic substitution a significant risk in research and development .

5-(2-Chlorophenyl)nicotinaldehyde Evidence Guide


Purity and Analytical Specification

For reproducible research outcomes, the procurement specification is critical. One major vendor, Fluorochem, supplies 5-(2-Chlorophenyl)nicotinaldehyde with a verified purity of 98+% . This provides a quantitative baseline for procurement decisions, whereas the purity of other isomers or from other sources is often unspecified without direct inquiry. For instance, generic listings for the isomer 6-(2-Chlorophenyl)nicotinaldehyde (CAS 898404-60-9) may lack a publicly stated purity level .

Analytical Chemistry Quality Control Procurement

Physicochemical Property Differentiation

The calculated partition coefficient (LogP) of 5-(2-Chlorophenyl)nicotinaldehyde is 2.72 , suggesting moderate lipophilicity. This value is a critical parameter for method development in reverse-phase HPLC purification and influences the compound's behavior in biological assays. While the LogP of its positional isomers is expected to be similar, minor variations can arise from differences in molecular shape and electronic distribution [1]. This parameter is key for solubility and formulation screens.

Physicochemical Properties LogP Chromatography

Synthetic Utility in Patent Literature

The 5-aryl nicotinaldehyde scaffold, of which 5-(2-Chlorophenyl)nicotinaldehyde is a representative member, is explicitly cited as a critical intermediate in the development of Smoothened (Smo) antagonists and kinase inhibitors . This specific regioisomeric pattern is required for the synthesis of target molecules disclosed in patents related to these therapeutic areas [1]. While other isomers may find alternative applications, this documented use case provides a specific, research-based justification for selecting the 5-substituted isomer.

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitors

5-(2-Chlorophenyl)nicotinaldehyde Applications


Kinase-Focused Library Synthesis

Medicinal chemistry teams building focused libraries around kinase inhibitor scaffolds should procure 5-(2-Chlorophenyl)nicotinaldehyde based on its documented use as a precursor to this class of molecules . The defined purity (98+%) and physicochemical properties (LogP 2.72) from vendors like Fluorochem ensure consistent quality for high-throughput parallel synthesis .

Suzuki-Miyaura Cross-Coupling Elaboration

Researchers aiming to diversify the chlorophenyl ring through palladium-catalyzed cross-coupling can leverage the distinct reactivity of the 5-positioned aldehyde. This allows for late-stage functionalization without affecting the aldehyde handle, a key advantage over isomers where the aldehyde might be more sterically hindered or electronically deactivated .

Smoothened Antagonist Development

For projects focused on the Hedgehog signaling pathway, this specific isomer is a key building block for synthesizing Smo antagonists . Procuring the correct regioisomer (CAS 855301-00-7) is non-negotiable to maintain the structural integrity of the lead series and ensure that structure-activity relationships (SAR) are correctly interpreted .

ADME and Solubility Profiling

The known LogP of 2.72 for this compound provides a valuable benchmark for in vitro ADME studies . When generating novel derivatives, researchers can use this value to track changes in lipophilicity and make informed decisions about compound progression, particularly in optimizing for solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Chlorophenyl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.